Secretin (human)

Description

BenchChem offers high-quality Secretin (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Secretin (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

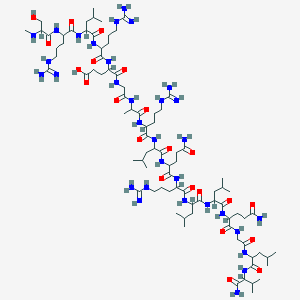

5-[[2-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-[[3-hydroxy-2-(methylamino)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H156N32O22/c1-41(2)33-55(80(138)117-66(46(11)12)67(88)125)105-64(122)39-103-69(127)52(23-26-61(86)119)111-77(135)58(36-44(7)8)116-79(137)59(37-45(9)10)115-73(131)50(21-17-31-100-84(93)94)107-75(133)54(24-27-62(87)120)112-78(136)57(35-43(5)6)113-72(130)48(19-15-29-98-82(89)90)106-68(126)47(13)104-63(121)38-102-70(128)53(25-28-65(123)124)110-71(129)49(20-16-30-99-83(91)92)108-76(134)56(34-42(3)4)114-74(132)51(22-18-32-101-85(95)96)109-81(139)60(40-118)97-14/h41-60,66,97,118H,15-40H2,1-14H3,(H2,86,119)(H2,87,120)(H2,88,125)(H,102,128)(H,103,127)(H,104,121)(H,105,122)(H,106,126)(H,107,133)(H,108,134)(H,109,139)(H,110,129)(H,111,135)(H,112,136)(H,113,130)(H,114,132)(H,115,131)(H,116,137)(H,117,138)(H,123,124)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYKXQNDELMKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H156N32O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1978.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Human Secretin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the historical discovery of human secretin, the first described hormone. It details the seminal experiments that led to its identification, the subsequent elucidation of its structure and function, and the signaling pathways it governs. This guide is intended to serve as a comprehensive resource, presenting key experimental methodologies, quantitative data, and logical frameworks in a structured and accessible format for scientific professionals.

The Pivotal Discovery: Bayliss and Starling's Experiment (1902)

The journey to understanding hormonal signaling began in 1902 with the groundbreaking work of British physiologists William Bayliss and Ernest Starling.[1][2] Their experiments elegantly demonstrated a chemical, rather than a purely neural, control of pancreatic secretion, leading to the discovery of secretin and the coining of the term "hormone."[2]

Experimental Protocol: The Denervated Intestine Model

The core of their discovery lay in a meticulously designed experiment on an anesthetized dog. The protocol was first communicated to the Royal Society and later published in detail in The Journal of Physiology.[1][2]

Objective: To determine if the stimulation of pancreatic secretion by acid in the duodenum is mediated by the nervous system or by a chemical messenger in the bloodstream.

Methodology:

-

Animal Preparation: An anesthetized dog was used as the experimental model. The pancreatic duct was cannulated to allow for the collection and measurement of pancreatic juice.

-

Denervation of the Jejunum: A loop of the jejunum was surgically isolated. All nervous connections to this loop were carefully dissected and severed, ensuring its only remaining connection to the body was through its blood vessels.[2]

-

Introduction of Acid: A weak solution of hydrochloric acid (HCl) was introduced into the denervated loop of the jejunum.[2]

-

Observation of Pancreatic Secretion: The flow of pancreatic juice from the cannulated duct was observed and measured.

-

Preparation of Intestinal Mucosa Extract: A separate piece of jejunum was excised. The mucous membrane was scraped off, mixed with sand and weak HCl, and then filtered to create a crude extract.[2]

-

Intravenous Injection: This acidic extract of the intestinal mucosa was injected into the jugular vein of the dog.[2]

-

Final Observation: The effect of the intravenous injection on pancreatic secretion was observed and recorded.

Key Findings and Quantitative Data

Bayliss and Starling observed a marked increase in pancreatic secretion upon the introduction of acid into the denervated jejunal loop.[2] An even more pronounced secretion occurred following the intravenous injection of the mucosal extract.[2] This demonstrated that a substance produced in the intestinal lining, and transported via the bloodstream, was responsible for stimulating the pancreas.[3]

| Experimental Condition | Observation | Implication |

| Introduction of HCl into denervated jejunal loop | Marked increase in pancreatic secretion.[2] | Pancreatic stimulation can occur without nervous system involvement. |

| Intravenous injection of jejunal mucosal extract | A much greater pancreatic secretion than previously observed.[2] | A chemical substance ("secretin") in the extract is the stimulating agent. |

Isolation, Characterization, and Structure of Human Secretin

Following its initial discovery in dogs, it took several decades before secretin was isolated and its structure determined.

Methodology for Isolation and Sequencing

The isolation and sequencing of secretin, particularly from human sources, involved a multi-step biochemical process.

-

Source Material: The primary source for the initial isolation of secretin was the porcine intestine.[4]

-

Extraction and Purification: The process began with the extraction of peptides from the intestinal mucosa. This was followed by a series of purification steps, including various forms of chromatography, to isolate the secretin peptide.

-

Amino Acid Sequencing: The amino acid sequence of porcine secretin was determined in the 1960s.[4] This paved the way for the characterization of secretin from other species.

-

Human Secretin Characterization: The characterization of human secretin was achieved later, with its amino acid sequence being determined by Carlquist and colleagues in 1985.[4] The advent of molecular biology techniques allowed for the cloning of the gene encoding human secretin, confirming its primary structure.[5]

Structure of Human Secretin

Human secretin is a 27-amino acid peptide hormone.[6] It is initially synthesized as a 120-amino acid precursor protein called prosecretin.[6] This precursor is then proteolytically processed to yield the mature, biologically active 27-amino acid peptide.[1]

Table of Human Secretin Properties:

| Property | Value |

| Amino Acid Length | 27 |

| Precursor Protein Length | 120 amino acids (Prosecretin)[6] |

| Molecular Weight | Approximately 3055 Da[6] |

| Amino Acid Sequence | His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 |

The Secretin Signaling Pathway

Secretin exerts its physiological effects by binding to a specific receptor, which is a member of the G protein-coupled receptor (GPCR) family.[7] The activation of the secretin receptor initiates a cascade of intracellular events, primarily through the cyclic adenosine (B11128) monophosphate (cAMP) pathway.

Mechanism of Action

-

Receptor Binding: Secretin, circulating in the bloodstream, binds to its receptor on the surface of target cells, such as the ductal cells of the pancreas.

-

G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein, specifically the Gs alpha subunit.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.[7]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Phosphorylation of Target Proteins: The activated PKA catalytic subunits then phosphorylate various downstream target proteins. A key target in pancreatic ductal cells is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel.

-

Cellular Response: Phosphorylation of CFTR leads to the secretion of bicarbonate ions (HCO3-) into the pancreatic duct, resulting in the characteristic bicarbonate-rich pancreatic juice.

References

- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secretin and the exposition of hormonal control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ernest Starling and the discovery of secretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. pnas.org [pnas.org]

- 6. Secretin - Wikipedia [en.wikipedia.org]

- 7. Molecular cloning and functional characterization of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physiological Functions of the Secretin Hormone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretin, a 27-amino acid peptide hormone, holds a significant place in the history of physiology as the first identified hormone.[1][2][3] Primarily produced by S-cells in the duodenal mucosa in response to acidic chyme from the stomach, secretin is a key regulator of gastrointestinal function.[1][2][4][5] Its classical role involves the stimulation of pancreatic and biliary bicarbonate and water secretion to neutralize duodenal pH, creating an optimal environment for digestive enzymes.[2][3][4][5][6] However, emerging research has unveiled a broader, pleiotropic role for secretin, with significant physiological effects on the stomach, kidneys, cardiovascular system, and the central nervous system.[7][8] Secretin exerts its effects by binding to the secretin receptor (SR), a member of the G-protein coupled receptor (GPCR) superfamily, which is expressed on the basolateral membrane of various cell types.[1][2][7] This technical guide provides a comprehensive overview of the core physiological functions of secretin, its signaling mechanisms, quantitative data from key studies, and detailed experimental protocols.

Core Physiological Functions

Pancreatic and Biliary Secretion

The most well-established function of secretin is the stimulation of bicarbonate-rich fluid secretion from pancreatic ductal cells and cholangiocytes (biliary epithelial cells).[1][2][4][6] This action is crucial for neutralizing the acidic chyme entering the duodenum from the stomach, thus protecting the intestinal mucosa and creating an optimal pH for the activity of pancreatic digestive enzymes.[2][3][4][5]

Pancreatic Function: Secretin stimulates the pancreatic ductal cells to secrete a large volume of fluid with a high concentration of bicarbonate (HCO3-).[1][6] This process is mediated by the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and the subsequent operation of a Cl-/HCO3- exchanger on the apical membrane of the ductal cells.[1][6]

Biliary Function: In the liver, secretin receptors are exclusively expressed by cholangiocytes.[9][10][11] Secretin stimulates these cells to secrete a bicarbonate-rich fluid, contributing to bile flow and the regulation of bile pH.[1][5][10] This "bicarbonate umbrella" is thought to protect cholangiocytes from the cytotoxic effects of bile acids.[11] Secretin also plays a role in biliary proliferation and fibrosis under pathological conditions.[9][11]

Gastric Function

Secretin plays an inhibitory role in gastric function, acting as a negative feedback signal to reduce gastric acid secretion and motility.[2][3][12] It inhibits the secretion of gastric acid from parietal cells and reduces the release of gastrin.[3][4][13] Furthermore, secretin delays gastric emptying, ensuring that the chyme is delivered to the small intestine at a controlled rate for efficient digestion and absorption.[2][3][13] These inhibitory effects are mediated, at least in part, by vagal afferent pathways.[6][12]

Renal Function and Osmoregulation

Secretin has demonstrated diuretic effects and plays a role in water homeostasis.[1][4][14][15] It can induce an increase in urinary volume and bicarbonate excretion in humans.[1] Secretin receptors are present in the kidney, and the hormone has been shown to increase the glomerular filtration rate (GFR).[14][15][16][17] In the central nervous system, secretin is involved in osmoregulation, modulating the release of vasopressin and influencing water intake.[4][5]

Cardiovascular Effects

Secretin exhibits notable cardiovascular effects, including vasodilation and a potential inotropic (contractility-enhancing) effect on the heart.[14][18][19][20] Infusion of secretin in humans has been shown to increase cardiac output and stroke volume while decreasing systemic vascular resistance.[14][18] These effects suggest a potential therapeutic role for secretin in conditions such as acute left ventricular failure.[18] Studies have also shown that secretin increases myocardial glucose uptake, further supporting an inotropic effect.[14][15][16][17]

Central Nervous System Functions

Beyond its peripheral roles, secretin acts as a neuropeptide within the central nervous system (CNS).[1][7][21][22][23] Secretin and its receptors are found in various brain regions, including the hypothalamus, hippocampus, and cerebellum.[21][22][23][24] In the CNS, secretin is implicated in a range of functions, including the regulation of food and water intake, social behavior, spatial learning, and motor coordination.[21][22][23] It can modulate neurotransmission, affecting both GABAergic and glutamatergic systems.[22]

Signaling Pathways

Secretin exerts its physiological effects by binding to the secretin receptor (SR), a class B G-protein coupled receptor.[1][4][7] The primary signaling pathway activated by secretin is the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) pathway.[2][4][6]

Upon binding of secretin to its receptor, the associated Gs alpha subunit of the G-protein is activated. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2][4][5] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[2][6] PKA proceeds to phosphorylate various downstream target proteins, leading to the specific cellular responses in different tissues.[2][6] For instance, in pancreatic ductal cells and cholangiocytes, PKA phosphorylates and activates the CFTR chloride channel, initiating the cascade of events leading to bicarbonate secretion.[1][6]

Quantitative Data Summary

The physiological effects of secretin have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Effects of Secretin on Pancreatic Exocrine Function

| Parameter | Species/Model | Secretin Dose | Baseline Value | Value after Secretin | Reference |

| Pancreatic Flow Output (PFO) | Healthy Human Volunteers | 1 CU/kg | - | 6.8 ml/min | [25] |

| Total Excreted Volume (TEV) | Healthy Human Volunteers | 1 CU/kg | - | 97 ml | [25] |

| Pancreatic Flow Rate (PFR) | Healthy Human Volunteers | - | - | 8.18 ± 1.11 mL/min | [26] |

| Pancreatic Flow Output (PFO) | Healthy Human Volunteers | 1 CU/kg | - | 6.9 ± 1.5 mL/min | [27] |

| Total Excreted Volume (TEV) | Healthy Human Volunteers | 1 CU/kg | - | 103 ± 26 mL | [27] |

Table 2: Effects of Secretin on Biliary Secretion

| Parameter | Species/Model | Secretin Dose | Baseline Value | Value after Secretin | Reference |

| Bile Flow | Normal Rats | 100 pmol/100 g body wt | 2.9 ± 0.1 µl/min/g liver | 4.8 ± 0.2 µl/min/g liver | [28] |

| Bicarbonate Concentration | Normal Rats | 100 pmol/100 g body wt | 28 ± 2 mEq/l | 45 ± 2 mEq/l | [28] |

| Bicarbonate Secretion | Normal Rats | 100 pmol/100 g body wt | 0.08 ± 0.01 µEq/min/g liver | 0.22 ± 0.02 µEq/min/g liver | [28] |

Table 3: Cardiovascular and Renal Effects of Secretin in Healthy Humans

| Parameter | Intervention | Placebo | Secretin | P-value | Reference |

| Myocardial Glucose Uptake (μmol/100 g/min ) | Infusion | 9.7 ± 4.9 | 15.5 ± 7.4 | P = 0.004 | [14][15][16][17] |

| [18F]FDG Renal Clearance (mL/min) | Infusion | 39.5 ± 8.5 | 44.5 ± 5.4 | P = 0.004 | [14][15][16][17] |

| Change in eGFR (ΔmL/min/1.73 m²) | Infusion | 6.0 ± 5.2 | 17.8 ± 9.8 | P = 0.001 | [14][15][16][17] |

| Cardiac Output | Infusion (2 CU/kg x h) | - | ~20% increase | - | [18] |

Experimental Protocols

Secretin Stimulation Test for Pancreatic Exocrine Function

The secretin stimulation test is a clinical procedure to assess the secretory capacity of the pancreas.[29][30][31]

Objective: To measure the volume and bicarbonate concentration of pancreatic secretions in response to exogenous secretin.

Patient Preparation:

-

The patient must fast for at least 12 hours prior to the test.[30][32]

-

Medications that may interfere with the test, such as proton pump inhibitors and antacids, should be discontinued (B1498344) for a specified period before the test (e.g., 72 hours to 2 weeks).[32][33]

Procedure:

-

A tube is inserted through the patient's nose, passed through the stomach, and positioned in the duodenum.[29][30]

-

Baseline duodenal fluid samples are collected.

-

Synthetic human secretin is administered intravenously, typically as a bolus.[29][32]

-

Duodenal fluids are continuously collected for a period of 1 to 2 hours after secretin administration.[29][30]

-

The collected fluid is analyzed for volume, bicarbonate concentration, and sometimes enzyme levels.

Interpretation: A normal response is generally characterized by a bicarbonate concentration greater than 80 mEq/L in the collected duodenal fluid.[31] A reduced volume or bicarbonate concentration may indicate pancreatic insufficiency due to conditions like chronic pancreatitis or cystic fibrosis.[29][30]

Secretin Stimulation Test for Gastrinoma Diagnosis

This variation of the secretin stimulation test is used to help diagnose gastrin-producing tumors (gastrinomas), which cause Zollinger-Ellison syndrome.[4][32]

Objective: To differentiate gastrinoma from other causes of hypergastrinemia.

Procedure:

-

The patient fasts for at least 12 hours.[32]

-

An intravenous line is placed.

-

Baseline venous blood samples are drawn to measure fasting serum gastrin levels.[32]

-

A bolus of secretin (e.g., 0.4 mcg/kg) is injected intravenously.[32][34]

-

Post-secretin blood samples are collected at specific time points (e.g., 2, 5, 10, 15, and 20 minutes).[32][34]

Interpretation: In patients with gastrinoma, secretin paradoxically stimulates the release of gastrin, leading to a significant increase in serum gastrin levels (e.g., an increase of ≥120 pg/mL or ≥200 pg/mL from baseline).[32] In healthy individuals or those with other causes of hypergastrinemia, secretin typically causes a slight decrease or no change in gastrin levels.[4][34]

Conclusion

Secretin is a pleiotropic hormone with a range of physiological functions extending far beyond its classical role in the gastrointestinal tract.[1][8] Its actions in the pancreas, biliary system, stomach, kidneys, cardiovascular system, and central nervous system highlight its importance in maintaining homeostasis. The well-characterized secretin-SR-cAMP signaling pathway provides a clear mechanism for its diverse effects. For researchers and professionals in drug development, a thorough understanding of secretin's multifaceted roles and the methodologies to quantify its effects is crucial for exploring its therapeutic potential in a variety of disorders, from pancreatic insufficiency and cholestatic liver diseases to cardiovascular conditions.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. What is the mechanism of Secretin? [synapse.patsnap.com]

- 3. Secretin | Description, Function, & Facts | Britannica [britannica.com]

- 4. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Secretin - Wikipedia [en.wikipedia.org]

- 6. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]

- 7. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secretin: a pleiotrophic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Secretin/secretin receptor signaling mediates biliary damage and liver fibrosis in early-stage primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Secretin-induced gastric relaxation is mediated by vasoactive intestinal polypeptide and prostaglandin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Secretin: a physiological regulator of gastric emptying and acid output in dogs. | Semantic Scholar [semanticscholar.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Novel effects of the gastrointestinal hormone secretin on cardiac metabolism and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 18. Cardiovascular effects of secretin infusion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Cardiac effects of secretin; an approach to its mechanisms of action as shown by beta-adrenergic blockade and measurement of left ventricular dimensions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | The Central Mechanisms of Secretin in Regulating Multiple Behaviors [frontiersin.org]

- 22. Frontiers | Involvement of Secretin in the Control of Cell Survival and Synaptic Plasticity in the Central Nervous System [frontiersin.org]

- 23. The Central Mechanisms of Secretin in Regulating Multiple Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]

- 25. Quantification of pancreatic exocrine function with secretin-enhanced magnetic resonance cholangiopancreatography: normal values and short-term effects of pancreatic duct drainage procedures in chronic pancreatitis. Initial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantification of pancreatic exocrine function of chronic pancreatitis with secretin-enhanced MRCP - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluation of the stimulating effect of a low dose of secretin compared to the standard dose on the exocrine pancreas with MRCP: preliminary results in normal subjects (MRCP quantification of secretin stimulation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]

- 30. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]

- 31. droracle.ai [droracle.ai]

- 32. Secretin Stimulation Test – My Endo Consult [myendoconsult.com]

- 33. uclahealth.org [uclahealth.org]

- 34. labcorp.com [labcorp.com]

An In-depth Technical Guide on the Mechanism of Action of Human Secretin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of human secretin, a key gastrointestinal hormone. The information presented herein is intended to support research and development efforts in fields related to endocrinology, gastroenterology, and pharmacology.

Introduction to Human Secretin

Human secretin is a 27-amino acid peptide hormone primarily produced by S-cells in the duodenum and jejunum in response to acidic chyme from the stomach. It plays a crucial role in regulating pancreatic and biliary secretion, gastric emptying, and maintaining pH homeostasis in the small intestine. Its physiological effects are mediated through its interaction with the secretin receptor (SCTR), a member of the G protein-coupled receptor (GPCR) family B.

The Secretin Receptor (SCTR)

The human secretin receptor is a class B GPCR characterized by a large N-terminal extracellular domain and seven transmembrane helices. This structure is fundamental to its interaction with the secretin peptide. The binding of secretin to its receptor is a two-step process: the C-terminal portion of secretin first interacts with the N-terminal domain of the receptor, which is then followed by the insertion of the N-terminal region of the peptide into the transmembrane domain of the receptor, leading to its activation.

Signal Transduction Pathways

Upon binding of secretin to the SCTR, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, evidence also suggests the involvement of the phospholipase C pathway.

The canonical signaling pathway for the secretin receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein. This activation of Gsα leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream target proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR), which is a key event in stimulating bicarbonate and water secretion from pancreatic and bile duct cells.

In addition to the primary cAMP pathway, secretin has been shown to activate phospholipase C (PLC) in certain cell types. This is thought to occur through the coupling of the SCTR to the Gq alpha subunit of a heterotrimeric G protein. Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The rise in intracellular calcium and activation of PKC contribute to the cellular response to secretin.

Quantitative Data on Secretin-Receptor Interaction

The binding affinity of secretin for its receptor and the subsequent downstream signaling events have been quantified in various studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Kd) | |||

| Human Secretin | ~0.5 nM | CHO cells expressing human SCTR | |

| cAMP Accumulation (EC50) | |||

| Human Secretin | ~0.3 nM | CHO cells expressing human SCTR | |

| Pancreatic Secretion | |||

| Bicarbonate Output (in vivo, human) | Significant increase at 0.2 CU/kg/h | Healthy volunteers |

Key Experimental Protocols

The elucidation of the mechanism of action of secretin has been dependent on a variety of experimental techniques. Detailed methodologies for key experiments are outlined below.

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of secretin for its receptor.

-

Cell Preparation: Cells expressing the secretin receptor (e.g., CHO-SCTR) are cultured and harvested. Membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Cell membranes are incubated with a radiolabeled secretin analog (e.g., 125I-secretin) at various concentrations. Non-specific binding is determined in the presence of a high concentration of unlabeled secretin.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Binding data is analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax.

This assay quantifies the functional response to secretin receptor activation by measuring the accumulation of intracellular cAMP.

-

Cell Culture: Cells expressing the secretin receptor are seeded in multi-well plates.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with varying concentrations of secretin.

-

Lysis: Cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Concentration-response curves are generated, and the EC50 value (the concentration of secretin that produces 50% of the maximal response) is calculated.

Conclusion

The mechanism of action of human secretin is primarily mediated through its interaction with the secretin receptor, a class B GPCR. This interaction predominantly activates the adenylyl cyclase-cAMP signaling pathway, leading to PKA activation and the subsequent phosphorylation of target proteins that drive bicarbonate and water secretion. A secondary signaling pathway involving phospholipase C and intracellular calcium mobilization also contributes to the cellular response. The quantitative understanding of secretin-receptor interactions and the detailed experimental protocols outlined in this guide provide a solid foundation for further research and the development of novel therapeutics targeting this important hormonal system.

An In-depth Technical Guide to the Human Secretin Gene and Precursor Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human secretin gene (SCT), its encoded precursor protein (prosecretin), and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of secretin biology and its therapeutic applications.

The Human Secretin Gene (SCT)

The human secretin gene (SCT) is the blueprint for the synthesis of the hormone secretin, a key regulator of pancreatic and biliary secretion, as well as other physiological processes.

Genomic Locus and Structure

The SCT gene is located on the short arm of chromosome 11 at position 15.5 (11p15.5). It is composed of four exons and three introns, with the protein-coding regions spanning approximately 713 base pairs of genomic DNA[1]. The exons are responsible for encoding the different domains of the precursor protein, with the biologically active mature secretin peptide being encoded primarily by a single exon, which is highly conserved across species[1].

Regulatory Elements

The promoter region of the human secretin gene lacks the canonical TATA and CCAAT boxes, which are common in many eukaryotic promoters. Instead, its expression is regulated by other transcription factor binding sites. Notably, the promoter contains binding sites for the Sp1 transcription factor, which is known to play a role in the expression of a wide range of genes. The methylation status of the promoter region is also believed to influence the expression of the secretin gene.

The Human Secretin Precursor Protein (Prosecretin)

The primary translation product of the SCT gene is a 120-amino acid preproprotein known as prosecretin. This precursor undergoes a series of post-translational modifications to yield the mature, biologically active secretin hormone.

Structure and Processing

Prosecretin is a single polypeptide chain that can be divided into four distinct domains:

-

N-terminal Signal Peptide: This sequence directs the nascent polypeptide to the endoplasmic reticulum for secretion. It is cleaved off during the initial stages of protein processing.

-

Spacer Peptide: A short peptide sequence that is removed during processing.

-

Mature Secretin: A 27-amino acid peptide that is the biologically active hormone.

-

C-terminal Peptide: A 72-amino acid peptide that is cleaved off during the final maturation of secretin.

The processing of prosecretin into mature secretin involves proteolytic cleavage at specific sites, resulting in the release of the 27-amino acid active hormone.

Amino Acid Sequence

The amino acid sequence of the human prosecretin is as follows:

The sequence of the mature 27-amino acid human secretin is:

His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Gly-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2

Of note, the C-terminal valine is amidated, a common post-translational modification for many peptide hormones that can enhance their stability and receptor binding affinity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the human secretin gene and precursor protein.

| Parameter | Value | Reference |

| Gene (SCT) | ||

| Chromosomal Location | 11p15.5 | [1] |

| Number of Exons | 4 | [1] |

| Precursor Protein (Prosecretin) | ||

| Total Amino Acid Length | 120 | |

| Molecular Weight | ~13.4 kDa | Calculated |

| Mature Protein (Secretin) | ||

| Amino Acid Length | 27 | |

| Molecular Weight | ~3039.5 Da | |

| Receptor Binding & Activation | ||

| Kd for Human Secretin Receptor | 0.8 nM | [2] |

| EC50 for cAMP Accumulation | 0.2-0.5 nM | [3] |

Secretin Receptor Signaling Pathway

Secretin exerts its biological effects by binding to the secretin receptor (SCTR), a member of the G protein-coupled receptor (GPCR) family B. The primary signaling cascade activated by the secretin receptor is the Gs alpha subunit (Gαs) pathway, which leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the activation of Protein Kinase A (PKA).

The Gs-cAMP-PKA Pathway

-

Ligand Binding: Secretin binds to the extracellular domain of the SCTR.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and activate the catalytic subunits.

-

Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate a variety of downstream target proteins on serine and threonine residues, leading to the cellular response.

Downstream Effectors of PKA

Activated PKA can phosphorylate a wide array of cellular proteins, leading to diverse physiological effects. Some of the key downstream targets in the context of secretin signaling include:

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Phosphorylation of CFTR in pancreatic and biliary duct cells leads to the secretion of bicarbonate-rich fluids.

-

Ion Exchangers: PKA can phosphorylate and regulate the activity of various ion exchangers involved in maintaining cellular pH and ion balance.

-

Transcription Factors: PKA can translocate to the nucleus and phosphorylate transcription factors such as CREB (cAMP response element-binding protein), thereby modulating gene expression.

-

Other Kinases and Phosphatases: PKA can participate in signaling cascades by phosphorylating and regulating the activity of other protein kinases and phosphatases.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of the human secretin gene and its protein products.

Gene Expression Analysis: Quantitative PCR (qPCR)

This protocol outlines the steps for measuring the expression of the human SCT gene in a given cell or tissue sample.

1. RNA Extraction:

-

Isolate total RNA from the sample using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

The reaction is typically carried out at 25°C for 5 minutes, 46°C for 20 minutes, and then inactivated at 95°C for 1 minute.

3. qPCR Reaction Setup:

-

Prepare a qPCR master mix containing a SYBR Green-based qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad), forward and reverse primers for the human SCT gene, and nuclease-free water.

-

Primer Design: Design primers to span an exon-exon junction to avoid amplification of genomic DNA. A typical primer set for human SCT would be:

-

Forward: 5'-[Sequence]-3'

-

Reverse: 5'-[Sequence]-3'

-

-

Add the diluted cDNA template to the master mix in a qPCR plate. Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

4. qPCR Run and Data Analysis:

-

Perform the qPCR reaction in a real-time PCR detection system with a typical cycling protocol:

-

Initial denaturation at 95°C for 3 minutes.

-

40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 30 seconds.

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the SCT gene.

Protein Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantification of human secretin in biological fluids.

1. Plate Coating:

-

Coat the wells of a 96-well microplate with a capture antibody specific for human secretin (e.g., monoclonal anti-secretin) diluted in a coating buffer (e.g., 0.1 M carbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

2. Blocking:

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

-

Wash the plate as before.

-

Add serial dilutions of a known concentration of human secretin standard and the unknown samples to the wells.

-

Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

-

Wash the plate.

-

Add a biotinylated detection antibody specific for a different epitope on human secretin.

-

Incubate for 1 hour at room temperature.

5. Enzyme Conjugate and Substrate Addition:

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate thoroughly.

-

Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

6. Reading and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 2 N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards and use it to determine the concentration of secretin in the samples.

Precursor Protein Analysis: Western Blotting

This protocol is for the detection of prosecretin in cell lysates or tissue homogenates.

1. Sample Preparation:

-

Lyse cells or homogenize tissue in a RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE:

-

Mix the protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for human prosecretin overnight at 4°C.

5. Secondary Antibody and Detection:

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Functional Assay: cAMP Measurement

This protocol describes a competitive immunoassay to measure intracellular cAMP levels in response to secretin stimulation.

1. Cell Culture and Stimulation:

-

Plate cells expressing the human secretin receptor in a 96-well plate and grow to confluence.

-

Wash the cells with a stimulation buffer (e.g., HBSS with 0.1% BSA).

-

Add different concentrations of human secretin to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

2. Cell Lysis:

-

Lyse the cells by adding a lysis buffer provided in a commercial cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega).

3. cAMP Detection:

-

Follow the manufacturer's instructions for the competitive immunoassay. This typically involves the addition of a labeled cAMP conjugate and an anti-cAMP antibody.

-

The amount of signal generated is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the cell lysates from the standard curve.

-

Plot the cAMP concentration against the secretin concentration to generate a dose-response curve and calculate the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the cloning, expression, and functional analysis of the human secretin gene.

References

- 1. Human secretin (SCT): gene structure, chromosome location, and distribution of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secretin receptors in human pancreatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real-time evaluation of human secretin receptor activity using cytosensor microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of Secretin on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secretin, a peptide hormone released from the S-cells of the duodenum in response to acidic chyme, plays a crucial role in the negative feedback regulation of gastric acid secretion. This technical guide provides an in-depth analysis of the multifaceted mechanisms through which secretin exerts its inhibitory effects. It consolidates quantitative data from various studies, details key experimental protocols for investigating these phenomena, and presents visual representations of the underlying signaling pathways and experimental workflows. The primary mechanisms discussed include the stimulation of somatostatin (B550006) and prostaglandin (B15479496) E2 release, the inhibition of gastrin secretion, and the involvement of a vagal afferent pathway. Direct effects on parietal cells are also explored. This guide is intended to be a comprehensive resource for researchers in gastroenterology and pharmacology, as well as professionals involved in the development of novel therapeutics for acid-related disorders.

Mechanisms of Secretin-Mediated Inhibition of Gastric Acid Secretion

Secretin employs a multi-pronged approach to inhibit gastric acid secretion, involving both indirect and direct pathways. The principal mechanisms are:

-

Stimulation of Somatostatin Release: Secretin stimulates the release of somatostatin from D-cells in the gastric antrum.[1][2] Somatostatin, in turn, acts as a potent paracrine inhibitor of gastrin release from G-cells and may also directly inhibit parietal cell function.[3][4]

-

Induction of Prostaglandin E2 (PGE2) Synthesis: Secretin has been shown to increase the synthesis and release of PGE2 in the gastric mucosa.[3][4][5] Prostaglandins (B1171923), particularly PGE2, are well-known inhibitors of gastric acid secretion, acting directly on parietal cells to reduce acid production.[3]

-

Inhibition of Gastrin Release: By stimulating somatostatin, secretin indirectly suppresses the release of gastrin, a primary stimulant of gastric acid secretion.[6] Under normal physiological conditions, secretin functions to inhibit gastrin release; however, in the pathological state of gastrin-producing tumors (gastrinomas), secretin paradoxically stimulates gastrin release.[7][8]

-

Vagal Afferent Pathway: The inhibitory action of secretin on pentagastrin-stimulated gastric acid secretion is mediated by a capsaicin-sensitive vagal afferent pathway.[9][10][11] This suggests a neuro-hormonal reflex arc in the regulation of acid secretion by secretin.

-

Direct Effects on Parietal Cells: Evidence suggests that secretin may also have a direct inhibitory effect on parietal cells.[3][6] Studies have shown that secretin can alter the ultrastructure of parietal cells, leading to a decrease in the canalicular membrane area, which is the site of acid secretion.[9] Furthermore, secretin can inhibit histamine-sensitive adenylate cyclase in the gastric mucosa, which is a key enzyme in the acid secretion pathway.[12]

Quantitative Data on Secretin's Effects

The following tables summarize the quantitative data on the effects of secretin on various parameters related to gastric acid secretion.

Table 1: Dose-Dependent Inhibition of Gastric Acid Secretion by Secretin

| Organism | Stimulant | Secretin Dose | Percent Inhibition of Acid Secretion | Reference |

| Human | Meal | 0.25 µg/kg/hr | Slight Inhibition | [1] |

| Human | Meal | 0.5 µg/kg/hr | Slight Inhibition | [1] |

| Human | Meal | 3.0 µg/kg/hr | Complete Inhibition | [1] |

| Human (Duodenal Ulcer Patients) | Meal | 1 U/kg-hr | ~70% | [5][13] |

| Human (Duodenal Ulcer Patients) | Pentagastrin (B549294) | 1 U/kg-hr | ~60% | [5][13] |

| Rat | Pentagastrin (0.6 µg/kg/hr) | 20 pmol/kg/hr | 63% | [10][11] |

| Rat | Pentagastrin (0.3 µg/kg/hr) | 5.6 pmol/kg/hr | Profound Inhibition | [12] |

Table 2: Effect of Secretin on Somatostatin and Prostaglandin E2 Release

| Experimental Model | Secretin Concentration | Measured Parameter | Fold Increase/Change | Reference |

| Cultured Human Antral D-cells | 10⁻⁸ mol/L | Somatostatin Release | 3-fold increase | [1][2] |

| Cultured Human Antral D-cells (in presence of 10⁻⁸ mol/L CCK) | 10⁻⁶ mol/L | Somatostatin Release | 12-fold increase above basal | [1] |

| Anesthetized Rats (Pentagastrin-stimulated) | 0.05 CU/kg/h | Gastric Mucosal PGE2 Content | Significant Increase | [4] |

Table 3: Effect of Secretin on Parietal Cell Ultrastructure

| Organism | Secretin Dose | Parameter | Basal Value | Value after 15 min | Reference |

| Human | 2 clinical units/kg | Parietal Cell Canalicular Membrane Area (%) | 4.37 ± 0.43 | 3.17 ± 0.28 | [9] |

| Human | 2 clinical units/kg | Tubulovesicular Membrane Area (%) | 9.32 ± 0.7 | 9.74 ± 0.6 | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathways of Secretin-Mediated Inhibition

The following diagram illustrates the key signaling pathways involved in the inhibition of gastric acid secretion by secretin.

Caption: Signaling pathways of secretin's inhibitory effect on gastric acid secretion.

Experimental Workflow for In Vivo Gastric Acid Secretion Measurement

The following diagram outlines a typical experimental workflow for measuring gastric acid secretion in an anesthetized rat model.

References

- 1. Effect of secretin on gastric function in normal subjects and in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of cholecystokinin and secretin on somatostatin release from cultured antral cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of gastric mucosal prostaglandin E2 in the inhibitory action of secretin and somatostatin on gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of endogenous prostaglandins in secretin- and plaunotol-induced inhibition of gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by secretin of the gastric acid responses to meals and to pentagastrin in duodenal ulcer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of secretin on gastric parietal cell ultrastructure in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Consecutive phases of gastric acid response to secretin in rats with chronic hypergastrinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gastric acid response to acute exposure to hypergravity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition by prostaglandin E2, somatostatin and secretin of histamine-sensitive adenylate cyclase in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition by secretin of the gastric acid responses to meals and to pentagastrin in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Secretin Regulation of Water Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Secretin (SCT), a peptide hormone traditionally recognized for its role in regulating duodenal pH and pancreatic secretions, has emerged as a critical, multi-level regulator of water and electrolyte balance.[1][2][3][4] Accumulating evidence reveals that secretin and its receptor (SCTR) are integral components of the central and renal systems that maintain body fluid homeostasis.[2][5] In the central nervous system, secretin is present in the hypothalamo-neurohypophysial axis and is released from the posterior pituitary in response to hyperosmolality, where it stimulates the expression and release of vasopressin (AVP).[6][7] Furthermore, the central osmoregulatory actions of angiotensin II (ANGII), a key dipsogenic hormone, are critically dependent on a functional secretin/secretin receptor axis.[1][8][9] In the kidney, secretin exerts a vasopressin-independent effect on water reabsorption by promoting the expression and translocation of aquaporin-2 (AQP2) water channels in the collecting ducts.[1][7][10] This technical guide provides a comprehensive overview of the signaling pathways, quantitative physiological effects, and key experimental methodologies used to investigate the multifaceted role of secretin in water homeostasis.

Central Regulation of Water Homeostasis by Secretin

Secretin plays a pivotal role in the central control of body fluid balance through its actions within the hypothalamus and its interplay with other key regulatory hormones.[2]

The Hypothalamo-Neurohypophysial System

Secretin and its receptor are found in magnocellular neurons of the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus, key sites for the synthesis of vasopressin and oxytocin.[1][11][6][12] During states of increased plasma osmolality, such as dehydration, secretin is released from the posterior pituitary into the systemic circulation.[1][6][7] This centrally released secretin then acts on the PVN and SON to stimulate the synthesis and release of AVP, the primary anti-diuretic hormone.[11][6][7]

The signaling mechanism for this stimulation involves the canonical secretin receptor pathway. The secretin receptor is a G-protein-coupled receptor (GPCR) that, upon ligand binding, activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][11] This rise in cAMP activates Protein Kinase A (PKA), which in turn is hypothesized to stimulate vasopressin gene expression through the c-Fos pathway.[6]

Mediation of Angiotensin II Osmoregulatory Functions

Angiotensin II (ANGII) is a potent dipsogenic hormone that stimulates thirst and AVP release.[8][9] Groundbreaking research has demonstrated that the osmoregulatory functions of ANGII are largely dependent on a functional secretin system.[1][8][9] In the circumventricular organs (CVOs) like the subfornical organ (SFO) and the organum vasculosum of the lamina terminalis (OVLT), ANGII binds to its AT1 receptor and stimulates the expression of secretin.[9] This newly synthesized secretin then acts as a crucial downstream mediator to induce thirst and stimulate AVP expression and release in the PVN.[8][9] Studies using secretin knockout (SCT-/-) and secretin receptor knockout (SCTR-/-) mice show that in the absence of a functional secretin axis, the central effects of ANGII on water intake and AVP release are abolished or significantly reduced.[8]

Renal Regulation of Water Homeostasis by Secretin

Beyond its central effects, secretin directly influences renal function to control water excretion, providing a vasopressin-independent mechanism for water conservation.[1][7][10]

Aquaporin-2 Regulation in Collecting Ducts

The final concentration of urine is regulated in the renal collecting ducts by the hormone-dependent insertion of aquaporin-2 (AQP2) water channels into the apical membrane of principal cells.[13][4] While this process is primarily controlled by vasopressin, secretin also plays a direct regulatory role.[10] Secretin receptor-null (SCTR-/-) mice exhibit mild polydipsia and polyuria, along with reduced renal expression of AQP2 and AQP4.[10]

In vitro and in vivo studies demonstrate that secretin, particularly under hyperosmotic conditions, stimulates both the translocation of AQP2 from intracellular vesicles to the plasma membrane and the overall expression of the AQP2 gene.[10] This action is mediated by the secretin receptor on renal medullary tubules, which, like its hypothalamic counterpart, activates a cAMP-PKA signaling cascade.[10][14] This vasopressin-independent pathway represents a potential therapeutic target for conditions like nephrogenic diabetes insipidus (NDI), where the vasopressin receptor is dysfunctional.[10]

Quantitative Data Summary

The physiological effects of secretin on water homeostasis have been quantified in several key studies. The following tables summarize these findings.

Table 1: Effects of Central Secretin Administration on Water Intake in Mice Data from experiments involving intracerebroventricular (i.c.v.) injection of secretin (SCT) or artificial cerebrospinal fluid (ACSF) in wild-type (WT) mice.

| Treatment | Dose | Time Point | Cumulative Water Intake (ml) | Significance vs. Control |

| ACSF (Control) | - | 8 h | ~0.2 | - |

| SCT | 250 ng | 8 h | ~0.8 | p < 0.05 |

| SCT | 500 ng | 8 h | ~1.2 | p < 0.001 |

Source: Adapted from Lee, V. H. Y., et al. (2010). FASEB Journal.[8]

Table 2: Effects of Central Secretin on Hypothalamic Gene Expression in Rats Data from experiments involving i.c.v. injection of SCT followed by real-time PCR of tissue from the paraventricular (PVN) and supraoptic (SON) nuclei.

| Gene | Hypothalamic Nucleus | Fold Change in mRNA vs. Control |

| Vasopressin (Vp) | PVN | 64.1 ± 13.5 |

| Vasopressin (Vp) | SON | 51.9 ± 17.6 |

| Oxytocin (Oxt) | PVN | 5.9 ± 1.9 |

| Oxytocin (Oxt) | SON | 4.8 ± 1.2 |

Source: Adapted from Chu, J. Y. S., et al. (2009). PNAS.[6]

Table 3: Plasma Hormone Levels in Response to Dehydration in Rats Basal levels were measured in rats with ad libitum water access. Dehydration was induced by restricted water access.

| Hormone | Condition | Plasma Concentration (ng/mL) |

| Secretin (SCT) | Basal | 0.074 ± 0.004 |

| Secretin (SCT) | Dehydrated | Significantly Increased (exact value varies with duration) |

| Vasopressin (Vp) | Basal | 0.116 ± 0.008 |

| Vasopressin (Vp) | Dehydrated | Significantly Increased |

Source: Adapted from Chu, J. Y. S., et al. (2009). PNAS.[6]

Key Experimental Protocols

Investigating the role of secretin in water homeostasis requires a combination of molecular, cellular, and in vivo physiological techniques.

Protocol: Immunohistochemistry for Secretin Receptor (SCTR)

This protocol outlines the localization of SCTR in formalin-fixed, paraffin-embedded hypothalamic or renal tissue.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Immerse slides in 100% ethanol (B145695) (2 x 10 minutes).[15]

-

Immerse slides in 95% ethanol (1 x 5 minutes).[15]

-

Immerse slides in 70% ethanol (1 x 5 minutes).[15]

-

Rinse slides in distilled water.[15]

-

-

Antigen Retrieval:

-

Submerge slides in a sodium citrate (B86180) buffer (10mM, pH 6.0).[16]

-

Heat in a microwave or water bath at 95-100°C for 15-20 minutes.[15][17]

-

Allow slides to cool to room temperature.

-

-

Blocking and Staining:

-

Wash slides 3x in PBS.

-

Block endogenous peroxidase activity by incubating in 0.3% H₂O₂ in PBS for 15 minutes.[16]

-

Rinse slides in PBS.

-

Block non-specific binding by incubating with 10% normal serum (from the same species as the secondary antibody) for 1 hour at room temperature.[16]

-

Incubate with primary antibody (e.g., rabbit anti-SCTR) at an optimized dilution overnight at 4°C in a humidified chamber.

-

Wash slides 3x in PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.[18]

-

Wash slides 3x in PBS.

-

Incubate with an avidin-biotin-enzyme complex (e.g., HRP) for 30 minutes.[16]

-

Wash slides 3x in PBS.

-

-

Visualization and Mounting:

Protocol: Measurement of Plasma Vasopressin and Secretin by Radioimmunoassay (RIA)

-

Sample Collection:

-

Collect whole blood into chilled EDTA tubes.

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

Hormone Extraction (if required):

-

For AVP, extraction from plasma is typically required to remove interfering substances and concentrate the sample.[19] This can be achieved using solid-phase extraction columns (e.g., C18 Sep-Pak).

-

Acidify plasma, pass through the activated column, wash, and elute the hormone with an organic solvent.

-

Dry the eluate under nitrogen and reconstitute in assay buffer.

-

-

Radioimmunoassay Procedure:

-

Combine a known amount of radiolabeled hormone (e.g., ¹²⁵I-AVP), a specific antibody (e.g., rabbit anti-AVP), and either the unknown sample or a known standard.

-

Incubate the mixture to allow competitive binding between the labeled and unlabeled hormone for the antibody binding sites.

-

Precipitate the antibody-bound hormone using a secondary antibody (e.g., goat anti-rabbit) and centrifugation.

-

Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Generate a standard curve by plotting the percentage of bound radiolabeled hormone against the concentration of the unlabeled standards.

-

Determine the hormone concentration in the unknown samples by interpolating their bound radioactivity from the standard curve.

-

Workflow: In Vivo Electrophysiology of Secretin-Responsive Neurons

This workflow describes the process of recording the electrical activity of hypothalamic neurons in an anesthetized animal in response to secretin.

Conclusion and Future Directions

The role of secretin in physiology has expanded far beyond its initial discovery as a gastrointestinal hormone. It is now established as a key neuropeptide and endocrine factor in the regulation of water homeostasis, acting at both the central and peripheral levels.[2][3][5] Its ability to stimulate vasopressin release, mediate the central actions of angiotensin II, and independently promote renal water reabsorption highlights its integral position in this critical homeostatic process.[6][8][10] For drug development professionals, the vasopressin-independent action of secretin on AQP2 translocation presents a novel therapeutic avenue for treating water balance disorders such as nephrogenic diabetes insipidus.[10] Future research should focus on elucidating the precise molecular interactions within the signaling cascades, exploring the potential for SCTR-specific agonists in clinical settings, and further defining the cross-talk between secretin and other neuroendocrine systems that govern fluid balance.

References

- 1. Secretin - Wikipedia [en.wikipedia.org]

- 2. Secretin, at the hub of water-salt homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]

- 5. Secretin and body fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secretin as a neurohypophysial factor regulating body water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. An indispensable role of secretin in mediating the osmoregulatory functions of angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenotypes Developed in Secretin Receptor-Null Mice Indicated a Role for Secretin in Regulating Renal Water Reabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. mdpi.com [mdpi.com]

- 15. bosterbio.com [bosterbio.com]

- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 17. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]

- 18. Immunohistochemistry Procedure [sigmaaldrich.com]

- 19. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Parallels of Secretin and Glucagon: A Technical Guide for Researchers

Introduction

Secretin and glucagon (B607659), two pivotal peptide hormones, have long been recognized for their distinct physiological roles. Secretin primarily orchestrates pancreatic and biliary bicarbonate secretion, while glucagon is a key regulator of glucose homeostasis. Despite their divergent functions, a closer examination of their molecular architecture reveals a striking degree of structural similarity. Both belong to the secretin/glucagon family of evolutionarily related peptide hormones, a relationship that extends to their primary, secondary, and tertiary structures, as well as their cognate receptors and signaling mechanisms.[1][2] This in-depth technical guide provides a comprehensive analysis of these structural parallels, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

I. Primary and Secondary Structure: A Tale of Two Peptides

Secretin and glucagon are linear polypeptide hormones composed of 27 and 29 amino acids, respectively.[2] A significant degree of amino acid sequence homology underscores their shared ancestry.[1]

Table 1: Quantitative Comparison of Human Secretin and Glucagon

| Feature | Secretin | Glucagon | Reference |

| Amino Acid Length | 27 | 29 | [2] |

| Molecular Weight (Da) | ~3055 | ~3485 | |

| Amino Acid Sequence | HSDGTFTSELSRLREGARLQRLLQGLV-NH2 | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT | |

| Sequence Identity | \multicolumn{2}{c | }{~52% (14 out of 27 residues)} | |

| Alpha-Helical Content | A helical conformation is present, particularly in the central and C-terminal regions. | Forms a short alpha-helix. | [3] |

The secondary structures of both secretin and glucagon are characterized by the presence of α-helical domains.[3] In aqueous solution, these peptides exist in a flexible, random coil conformation, but are thought to adopt a more defined helical structure upon binding to their receptors. This conformational flexibility is a hallmark of this peptide family and is crucial for their biological activity.

II. Receptor Architecture and Signaling Pathways: A Shared Mechanism of Action

Both secretin and glucagon exert their effects by binding to and activating specific Class B G-protein-coupled receptors (GPCRs).[1][4] These receptors share a common structural topology, featuring a large extracellular N-terminal domain involved in hormone binding and a seven-transmembrane helical domain responsible for signal transduction.

The binding of secretin or glucagon to their respective receptors initiates a conformational change that activates the associated heterotrimeric G protein, specifically the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit the final physiological response.

Signaling Pathway Diagram

Caption: Signaling pathway of secretin and glucagon.

III. Experimental Protocols: Unraveling the Structures

The structural and functional similarities between secretin and glucagon have been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

A. Peptide Structure Determination

1. X-Ray Crystallography for Glucagon Structure Determination

This method is used to determine the three-dimensional atomic structure of a protein by analyzing the diffraction pattern of X-rays passing through a crystal of the protein.

-

Protein Purification and Crystallization:

-

Glucagon is purified to homogeneity using techniques like high-performance liquid chromatography (HPLC).

-

The purified glucagon is concentrated to a high concentration (typically 5-20 mg/mL).

-

A crystallization screen is performed by mixing the concentrated glucagon solution with a variety of precipitants (e.g., salts, polymers) at different concentrations and pH values.

-

The mixture is left to equilibrate, often using vapor diffusion methods (sitting or hanging drop), until crystals form.

-

-

X-ray Diffraction Data Collection:

-

A suitable crystal is mounted on a goniometer and cryo-cooled in liquid nitrogen to minimize radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam from a synchrotron or a rotating anode source.

-

The diffracted X-rays are recorded on a detector as a series of diffraction spots.

-

The crystal is rotated to collect a complete dataset of diffraction intensities from all possible crystal orientations.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

-

The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is known) or experimental phasing (e.g., MAD, SAD).

-

An initial electron density map is calculated.

-

An atomic model of the protein is built into the electron density map.

-

The model is refined against the experimental data to improve its fit and stereochemistry.

-

Caption: Workflow for X-ray crystallography.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Secretin Structure Determination

NMR spectroscopy provides information about the structure and dynamics of molecules in solution.

-

Sample Preparation:

-

Secretin is isotopically labeled (e.g., with 15N and/or 13C) by expressing it in a suitable host organism grown in labeled media.

-

The labeled peptide is purified to high homogeneity.

-

The purified secretin is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) at a specific pH, and a small amount of D2O is added for the lock signal.

-

-

NMR Data Acquisition:

-

A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.

-

These experiments provide information about through-bond and through-space correlations between different nuclei in the peptide.

-

-

Structure Calculation and Refinement:

-

The NMR spectra are processed and analyzed to assign the chemical shifts of all the nuclei in the peptide.

-

Distance restraints are derived from the NOESY spectra, and dihedral angle restraints can be obtained from coupling constants.

-

These restraints are used in computational algorithms (e.g., simulated annealing, molecular dynamics) to calculate a family of structures that are consistent with the experimental data.

-

The resulting structures are refined and validated to obtain a final, high-resolution structure of secretin in solution.

-

Caption: Workflow for NMR spectroscopy.

B. Signaling Pathway Characterization

1. Receptor Binding Affinity Assay

This assay measures the affinity of a ligand (secretin or glucagon) for its receptor.

-

Membrane Preparation:

-

Cells expressing the secretin or glucagon receptor are harvested and homogenized.

-

The cell lysate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., 125I-secretin or 125I-glucagon) is incubated with the membrane preparation.

-

Increasing concentrations of an unlabeled competitor ligand (the peptide of interest) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by filtration through a glass fiber filter.

-

The radioactivity retained on the filter (representing the bound ligand) is measured using a gamma counter.

-

-

Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of the unlabeled competitor.

-

The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The Ki (inhibition constant), which represents the affinity of the unlabeled ligand for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. cAMP Assay

This assay quantifies the production of cAMP in response to receptor activation.

-

Cell Culture and Stimulation:

-

Cells expressing the secretin or glucagon receptor are cultured in multi-well plates.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

The cells are then stimulated with varying concentrations of the agonist (secretin or glucagon) for a specific period.

-

-

cAMP Measurement:

-

The cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based assay.[5]

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in the stimulated cells is determined by interpolating from the standard curve.

-

The dose-response curve for cAMP production is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

-

IV. Conclusion and Future Directions

The structural and functional similarities between secretin and glucagon provide a compelling example of molecular evolution, where a common ancestral gene has given rise to peptides with distinct physiological roles. A thorough understanding of these shared features is not only of fundamental scientific interest but also holds significant potential for the development of novel therapeutics. By leveraging the structural insights gained from these studies, researchers can design peptide analogs with improved stability, receptor selectivity, and therapeutic efficacy for a range of metabolic and gastrointestinal disorders. Future research will likely focus on elucidating the subtle structural differences that dictate the unique biological activities of these two important hormones, paving the way for the rational design of next-generation peptide-based drugs.

References

- 1. Secretin, glucagon, gastric inhibitory polypeptide, parathyroid hormone, and related peptides in the regulation of the hypothalamus- pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secretin family - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Functional elements of the gastric inhibitory polypeptide receptor: Comparison between secretin- and rhodopsin-like G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Signaling Cascades Activated by Secretin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction